molecular formula C8H15NO2 B12876297 (2R,3R)-3-Propylpyrrolidine-2-carboxylic acid

(2R,3R)-3-Propylpyrrolidine-2-carboxylic acid

Cat. No.: B12876297
M. Wt: 157.21 g/mol
InChI Key: JYQLFFLYIKPHHN-RNFRBKRXSA-N
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Description

(2R,3R)-3-Propylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent production of the desired enantiomer. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Propylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R)-3-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Another chiral compound with applications in the synthesis of pharmaceuticals and as a chiral auxiliary.

    (2R,3R)-Tartaric Acid: Used in the resolution of racemates and as a chiral building block in organic synthesis.

Uniqueness

(2R,3R)-3-Propylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,3R)-3-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

JYQLFFLYIKPHHN-RNFRBKRXSA-N

Isomeric SMILES

CCC[C@@H]1CCN[C@H]1C(=O)O

Canonical SMILES

CCCC1CCNC1C(=O)O

Origin of Product

United States

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